![molecular formula C8H9FN2O4S B563633 cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2 CAS No. 1217728-33-0](/img/structure/B563633.png)

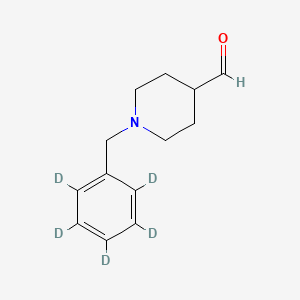

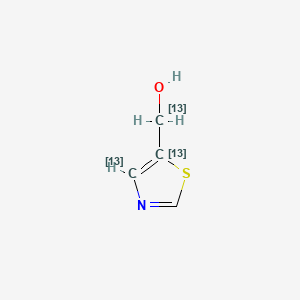

cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2” is a compound with the molecular formula C8H9FN2O4S . It is an antiviral nucleoside analog and also an impurity found in emtricitabine . The compound is also related to Lamivudine .

Molecular Structure Analysis

The compound has a molecular weight of 251.21 g/mol . The IUPAC name is 5-fluoro-1-(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-ylpyrimidine-2,4-dione . The InChI and SMILES strings provide more detailed structural information .Physical And Chemical Properties Analysis

The compound has a molecular weight of 251.21 g/mol, and its computed properties include a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 6, and a rotatable bond count of 2 . The compound is sparingly soluble in DMSO and slightly soluble in methanol . It has a melting point of 192-194°C .Wissenschaftliche Forschungsanwendungen

Structural Analysis and Enantiomeric Properties

Absolute Configuration of the Antiviral Agent

The absolute configuration of cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2 (FTC) was determined through X-ray crystallographic analysis, highlighting the L-isomer as the most active enantiomer. This study detailed the molecular structure and conformations, crucial for understanding the compound's antiviral mechanisms (Van Roey et al., 1993).

Antiviral Mechanisms

HIV-1 Reverse Transcriptase Inhibition

Both enantiomers of the compound, particularly the (-) enantiomer, demonstrated a potent inhibitory effect on the production of full-length minus-strand DNA in an endogenous reverse transcriptase reaction, a significant step in the replication process of HIV-1 (Wilson et al., 1993).

Anti-Hepatitis B Virus Activities

The (-) enantiomer of the compound showed potent antiviral activity against hepatitis B virus (HBV) with minimal cytotoxicity, indicating its potential as a therapeutic agent for HBV infection. The study emphasizes the importance of the anabolism to the 5'-triphosphate for its antiviral activity (Furman et al., 1992).

Metabolic Studies

Human Urinary Metabolites Identification

The compound's metabolites in human urine were identified using advanced spectroscopic methods, aiding in understanding the drug's metabolism and excretion profile, which is crucial for its pharmacokinetics (Shockcor et al., 1996).

Pharmacological Studies

In Vivo Antiviral Activity and Pharmacokinetics

Studies in various animal models, including woodchucks and mice, demonstrated the compound's pharmacokinetics, bioavailability, and potent anti-HBV activity. These studies are pivotal in advancing the compound's preclinical development and understanding its therapeutic potential and safety profile (Cullen et al., 1997; Frick et al., 1994).

Synthetic and Analytical Studies

Synthesis of Lamivudine and Analogues

The synthesis methods for lamivudine (a closely related compound) and its analogues have been explored, providing insight into the chemical properties and potential for further modification to enhance therapeutic effectiveness (Roy et al., 2009; Khan et al., 1999).

Wirkmechanismus

Target of Action

The compound, also known as “5-Fluoro-1-(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-ylpyrimidine-2,4-dione”, is an antiviral nucleoside analog . It primarily targets the human immunodeficiency virus type 1 (HIV-1) .

Mode of Action

The compound acts as a potent inhibitor of HIV-1 It interacts with the virus and inhibits its replication, thereby preventing the spread of the virus within the host

Biochemical Pathways

The compound affects the biochemical pathways involved in the replication of HIV-1 . By inhibiting these pathways, it disrupts the life cycle of the virus and prevents it from infecting new cells.

Pharmacokinetics

It is known to be sparingly soluble in dmso and slightly soluble in methanol , which may influence its bioavailability and distribution within the body.

Result of Action

The result of the compound’s action is the inhibition of HIV-1 replication . This leads to a decrease in viral load within the host, slowing the progression of the disease and reducing the risk of transmission.

Eigenschaften

IUPAC Name |

5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl](213C,1,3-15N2)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6+/m0/s1/i8+1,10+1,11+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGYOPLNKQJQFM-WHTUVWIHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](S1)CO)[15N]2C=C(C(=O)[15NH][13C]2=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675906 |

Source

|

| Record name | 5-Fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl](2-~13~C,~15~N_2_)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217728-33-0 |

Source

|

| Record name | 5-Fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl](2-~13~C,~15~N_2_)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1-Oxopropyl)(phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/no-structure.png)

![1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B563559.png)

![1-(Benzyl-d5)-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B563560.png)